molecular formula C9H5BrN2O4 B1417095 Methyl 5-bromo-3-cyano-2-nitrobenzoate CAS No. 1805415-07-9

Methyl 5-bromo-3-cyano-2-nitrobenzoate

Cat. No.: B1417095
CAS No.: 1805415-07-9
M. Wt: 285.05 g/mol
InChI Key: LDFDXWSUDJXANV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-nitrobenzoate is a multifunctional aromatic ester characterized by a bromine atom at position 5, a cyano group at position 3, and a nitro group at position 2 on the benzoate backbone. This compound is of significant interest in synthetic organic chemistry due to its electron-deficient aromatic system, which makes it a versatile intermediate for nucleophilic substitution reactions, coupling chemistry, and pharmaceutical precursor synthesis. Its reactivity is influenced by the electron-withdrawing effects of the nitro and cyano groups, as well as the steric and electronic properties of the bromine substituent.

Properties

IUPAC Name

methyl 5-bromo-3-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-3-6(10)2-5(4-11)8(7)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFDXWSUDJXANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-cyano-2-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The cyano group can be introduced through a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the cyano group can act as an electrophile, and the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to analogous methyl esters with distinct substituents. Below is a detailed analysis based on substituent effects and available data from related studies:

Substituent Effects on Reactivity and Stability

  • Methyl Shikimate: Unlike Methyl 5-bromo-3-cyano-2-nitrobenzoate, methyl shikimate (a cyclic ester derivative of shikimic acid) lacks aromaticity and electron-withdrawing groups. Its reactivity is dominated by hydroxyl and carboxylic ester groups, as evidenced by its characterization via $^1$H NMR, $^{13}$C NMR, and FTIR spectra .
  • Sandaracopimaric Acid Methyl Ester: This diterpene-derived methyl ester contains a fused bicyclic structure with a carboxylic ester group. Its stability is influenced by steric hindrance from the bulky hydrocarbon framework, contrasting with the planar aromatic system of this compound .

Chromatographic and Spectroscopic Behavior

  • Ethyl Linolenate and Methyl Palmitate: These fatty acid esters (identified in tropical plant extracts) exhibit simpler chromatographic profiles due to their aliphatic chains and lack of aromatic substituents. Gas chromatography (GC) analysis of such compounds reveals retention times and fragmentation patterns distinct from nitro- or cyano-substituted benzoates .
  • Methyl Octanoate: A short-chain ester used in analytical method development. Its $^{1}$H NMR spectrum lacks the complex splitting patterns observed in aromatic esters like this compound, which would show distinct peaks for nitro (δ 8–9 ppm) and cyano (δ 110–120 ppm in $^{13}$C NMR) groups .

Functional Group Synergy

The combination of nitro, cyano, and bromo groups in this compound creates a synergistic electronic environment. For example:

  • The nitro group at position 2 strongly deactivates the ring, directing electrophilic attacks to specific positions.
  • The cyano group at position 3 enhances the compound’s polarity, influencing solubility in aprotic solvents.

Data Tables for Comparative Analysis

Table 1: Key Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
This compound* 145–148 (predicted) Moderate in DMSO, DMF Br, CN, NO$2$, COOCH$3$
Methyl Shikimate 92–94 High in MeOH, H$_2$O OH, COOCH$_3$, cyclic ester
Sandaracopimaric Acid Methyl Ester 78–80 Low in H$2$O, high in CHCl$3$ COOCH$_3$, diterpene core

*Predicted values based on substituent contributions.

Table 2: Chromatographic Retention Indices

Compound GC Retention Index (DB-5 Column) HPLC Retention Time (C18 Column, min)
This compound* ~2100 (estimated) 12.5–13.5
Ethyl Linolenate 1820 8.2
Methyl Palmitate 1920 9.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-3-cyano-2-nitrobenzoate
Reactant of Route 2
Methyl 5-bromo-3-cyano-2-nitrobenzoate

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